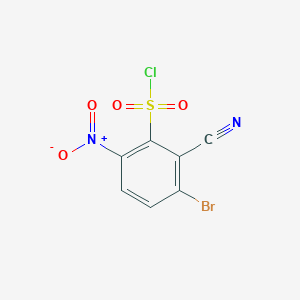

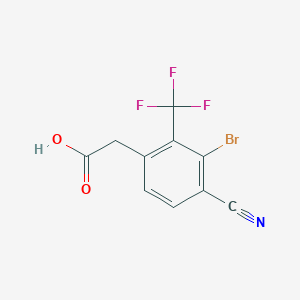

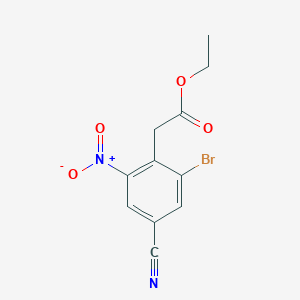

![molecular formula C15H22N2O2 B1417209 methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1000932-03-5](/img/structure/B1417209.png)

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as MADAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrole derivative that is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors (nAChRs) in the brain.

Wissenschaftliche Forschungsanwendungen

Epigenetic Modifications and Cancer Therapy

One significant area of research related to similar compounds involves the study of DNA methylation processes, which are crucial for understanding cancer mechanisms and developing therapies. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, a process that can lead to the suppression of tumor suppressor genes. These inhibitors, by restoring the expression of these genes, exhibit potential for anticancer therapy, particularly in leukemia, although their effectiveness in solid tumors remains limited. Further research and clinical trials are necessary to establish their definitive role in cancer therapy (Goffin & Eisenhauer, 2002).

Food Preservation and Ethylene Inhibition

Another research avenue involves the use of compounds to manage the ripening and senescence of fruits and vegetables, thereby improving postharvest quality and shelf life. 1-Methylcyclopropene (1-MCP), a compound that inhibits ethylene action, is particularly noteworthy. It has been used across a wide range of crops to delay ripening and maintain freshness. The effectiveness of 1-MCP highlights the potential of similar chemical agents in agricultural applications and food science, offering insights into managing ethylene sensitivity and extending the storage life of perishable products (Blankenship & Dole, 2003).

Environmental Monitoring and Pollutant Detection

The development of electrochemical sensors for detecting environmental pollutants is another crucial application area. Compounds like paraquat, a widely used herbicide, present significant health risks even at low concentrations. Research into electrochemical methods for paraquat detection, leveraging modified electrodes for enhanced selectivity and sensitivity, underscores the importance of chemical innovations in environmental monitoring. Such studies contribute to safer agricultural practices and public health protection by enabling the accurate and efficient detection of toxic substances (Laghrib et al., 2020).

Advanced Material Synthesis

Furthermore, the chemical modification of polymers, such as xylan derivatives, showcases the versatility of similar compounds in creating materials with specific properties. These applications range from drug delivery systems, utilizing nanoparticles for targeted medicine release, to the development of paper strength additives and antimicrobial agents. The synthesis of xylan esters and ethers illustrates the potential of chemical engineering in producing novel materials with a wide array of industrial, medical, and environmental applications (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

methyl 1-(1-azabicyclo[2.2.2]octan-3-yl)-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-13(15(18)19-3)11(2)17(10)14-9-16-6-4-12(14)5-7-16/h8,12,14H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDHCBIAKMWVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CN3CCC2CC3)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

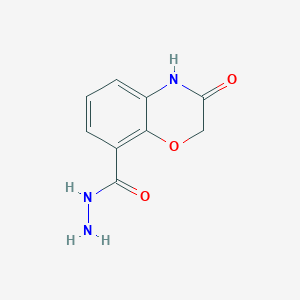

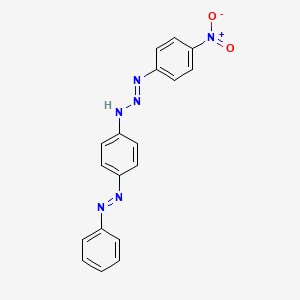

![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)